2-Nitrobenzofuran-7-ol
Description
Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Advanced Chemical Research
The benzofuran scaffold is a bicyclic system consisting of a benzene (B151609) ring fused to a furan (B31954) ring. acs.org This structural motif is described as a "privileged scaffold" in medicinal chemistry, meaning its framework allows for effective interaction with a wide range of biological targets. rsc.orgnih.gov Its prevalence in numerous natural products and synthetic compounds with diverse and potent biological activities underscores its importance. acs.orgchemsynthesis.com
Benzofuran derivatives have been extensively investigated and are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. rsc.orgchemsynthesis.comrsc.org The versatility of the benzofuran ring system makes it a valuable building block for the synthesis of complex molecules with applications not only in pharmaceuticals but also in agrochemicals and materials science. acs.orgacs.org The ability to introduce various substituents at multiple positions on the benzofuran core allows chemists to fine-tune the molecule's electronic properties and biological functions. rsc.org This adaptability has made the benzofuran scaffold a subject of continuous interest for over a century, since its initial synthesis. acs.org
Importance of Nitro-Substituted Benzofuran Architectures in Synthetic Chemistry and Mechanistic Studies
The introduction of a nitro group onto the benzofuran skeleton, creating nitrobenzofurans, significantly influences the molecule's reactivity and opens up novel avenues for synthetic transformations. The nitro group is strongly electron-withdrawing, which profoundly modulates the electronic character of the benzofuran ring system. ajphs.com This electronic activation is particularly significant at the 2-position of the benzofuran ring.
2-Nitrobenzofurans have emerged as highly valuable substrates in modern synthetic organic chemistry, especially in the field of dearomative cycloaddition reactions. acs.orgnih.gov The nitro group at the C2-position activates the C2-C3 double bond, making the furan ring susceptible to nucleophilic attack and subsequent cyclization. This reactivity has been exploited to develop a variety of [3+2] and [4+2] cycloaddition reactions, providing access to complex, chiral polycyclic compounds that would be difficult to synthesize through other means. acs.orgrsc.orgacs.org These reactions, often carried out under mild organocatalytic or metal-catalyzed conditions, allow for the construction of multiple stereocenters with high levels of control. rsc.orgacs.org The resulting polyheterocyclic structures are of significant interest in medicinal chemistry. researchgate.net Furthermore, the nitro group itself can serve as a synthetic handle, capable of being reduced to an amine, which can then be further functionalized. vulcanchem.com
Research Context of 2-Nitrobenzofuran-7-ol within the Benzofuran Family
This compound, also known as 7-hydroxy-2-nitrobenzofuran, is a specific member of the nitrobenzofuran family. While not as extensively studied as some other derivatives, it holds a distinct place within the research landscape. Its synthesis was reported in a 1984 publication of the Chemical and Pharmaceutical Bulletin. chemsynthesis.com
The compound is recognized in toxicogenomic databases, indicating its relevance in studies concerning the interaction of chemicals with biological systems. ctdbase.org Research has demonstrated that 7-hydroxy-2-nitrobenzofuran can form weak complexes with DNA and strong complexes with human serum albumin (HSA), suggesting its potential to interact with key biological macromolecules. nih.gov
From a synthetic perspective, this compound serves as a valuable precursor. For instance, the related compound 2-nitro-7-[(propan-2-yl)oxy]-1-benzofuran (B12902025) can be synthesized from a 7-hydroxybenzofuran derivative, and its isopropoxy ether group can be subsequently cleaved to regenerate the 7-hydroxy functionality of this compound. vulcanchem.com This highlights its role as an intermediate in the synthesis of other functionalized benzofuran derivatives.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅NO₄ |
| Molecular Weight | 179.132 g/mol |
| CAS Number | 40739-73-9 |
| Melting Point | n/a |
| Boiling Point | n/a |
| Density | n/a |
Data sourced from Chemical Synthesis Database. chemsynthesis.com
Historical Trajectory and Evolution of Research on Nitrobenzofuran Systems
The history of nitrobenzofuran research is nested within the broader story of benzofuran chemistry. The benzofuran scaffold itself was first synthesized in the late 19th century. mdpi.com The deliberate introduction of nitro groups onto this framework became a more prominent area of study in the mid-20th century. ajphs.com Early work focused on basic nitration reactions and exploring the fundamental properties of these compounds. slideshare.net
In the early 21st century, specific nitrobenzofuran derivatives gained significant industrial importance. For example, 2-butyl-5-nitrobenzofuran (B137315) was identified as a key intermediate in the synthesis of Dronedarone, an antiarrhythmic drug. google.comgoogle.com This application spurred the development of more efficient and scalable synthetic routes.
More recently, the research trajectory has evolved towards harnessing the unique reactivity of nitrobenzofurans in advanced organic synthesis. Since the 2010s, there has been a surge in reports on the use of 2-nitrobenzofurans as substrates in asymmetric dearomative cycloaddition reactions. acs.orgrsc.orgnih.govacs.org This modern phase of research focuses on using sophisticated catalytic systems to build complex molecular architectures, demonstrating the enduring and evolving importance of nitrobenzofuran systems in chemical science.
Table 2: Examples of Substituted Benzofurans and their Significance
| Compound Name | Significance/Application Area | Reference |
|---|---|---|
| Amiodarone | Antiarrhythmic drug | google.com |
| 2-butyl-5-nitrobenzofuran | Key intermediate for the drug Dronedarone | google.comgoogle.com |
| 5-Nitrobenzofuran-2-carboxyhydrazide | Intermediate for carbamide derivatives with potential antimicrobial activity | ajphs.com |
| 2-Arylbenzofurans | Biologically valuable compounds and pharmaceutical agents | researchgate.net |
This table provides a few examples to illustrate the diverse roles of benzofuran derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-1-benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAPRXPQXVOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193723 | |
| Record name | 2-Nitro-7-hydroxybenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40739-73-9 | |
| Record name | 2-Nitro-7-hydroxybenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-7-hydroxybenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 2 Nitrobenzofuran 7 Ol and Derivatives
Chemical Reactivity Profile of the Nitrobenzofuran System
The presence of the nitro group at the 2-position of the benzofuran (B130515) ring system profoundly influences its electronic properties, rendering the molecule susceptible to a range of chemical transformations. This section delves into the specific electrophilic and nucleophilic characteristics that define the reactivity of 2-nitrobenzofuran-7-ol.
Electrophilic Characteristics of the Nitro Group and Furan (B31954) Ring
The nitro group is a potent electron-withdrawing group, which significantly enhances the electrophilicity of the benzofuran system. This electronic influence deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. Consequently, the furan ring, particularly at the C2 and C3 positions, becomes susceptible to nucleophilic attack. This activation facilitates a variety of dearomative functionalizations, a key strategy in modern synthetic chemistry for building complex three-dimensional molecules from flat aromatic precursors.
Theoretical studies using Density Functional Theory (DFT) have quantified the electrophilic character of nitrobenzofurans, confirming their propensity to act as electrophiles in various reactions. The strong electron-accepting nature of the nitro group polarizes the C2-C3 double bond of the furan ring, making it an excellent Michael acceptor. This characteristic is fundamental to the dearomative cycloaddition reactions discussed in subsequent sections.
The electrophilicity of the furan ring itself is a key factor in its reactivity. While furan is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, the introduction of a nitro group reverses this polarity. In the case of 3-nitrobenzofurans, the furan ring has been shown to be susceptible to opening upon reaction with certain nucleophiles, highlighting its electrophilic nature.
Nucleophilic Reactivity at the Hydroxyl Moiety
The hydroxyl group at the 7-position of this compound introduces a site of nucleophilicity to the molecule. The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a nucleophile, attacking various electrophiles. This reactivity can be enhanced by converting the alcohol to its conjugate base, an alkoxide, which is a more potent nucleophile.
The hydroxyl group can participate in a variety of reactions typical of phenols, such as etherification and esterification. In the context of the broader reactivity of the molecule, the interplay between the nucleophilic hydroxyl group and the electrophilic nitro-activated furan ring can lead to complex intramolecular reactions or influence the regioselectivity of intermolecular transformations. While the primary focus of recent research has been on the dearomative reactions of the furan ring, the nucleophilic character of the hydroxyl group presents opportunities for further functionalization and derivatization of the benzofuran scaffold. This can include substitution reactions where the hydroxyl group is replaced by other functional groups.
Dearomative Cyclization Reactions of 2-Nitrobenzofurans
The electron-deficient nature of 2-nitrobenzofurans makes them excellent substrates for dearomative cyclization reactions, which have emerged as a powerful tool for the synthesis of complex polycyclic and spirocyclic compounds. These transformations typically proceed through a cascade mechanism initiated by the addition of a nucleophile to the C3 position of the benzofuran ring, followed by an intramolecular reaction that disrupts the aromaticity of the furan ring.
[3+2] Cycloaddition Reactions with Diverse Dipolarophiles and Dienophiles
A significant body of research has focused on the [3+2] cycloaddition reactions of 2-nitrobenzofurans with a wide array of 1,3-dipoles or their synthetic equivalents. These reactions provide efficient access to five-membered heterocyclic rings fused to the benzofuran core.
Key examples of these transformations include:
Reaction with Azomethine Ylides: Both nonstabilized and stabilized azomethine ylides have been successfully employed in [3+2] cycloadditions with 2-nitrobenzofurans. These reactions, often catalyzed by copper complexes, lead to the formation of spirocyclic pyrrolidine-dihydrobenzofuran scaffolds with high stereoselectivity.
Reaction with Isocyanoacetates: In the presence of organocatalysts, 2-nitrobenzofurans react with isocyanoacetate esters in a formal [3+2] cycloaddition to yield tricyclic benzofuro[2,3-c]pyrrole derivatives.
Reaction with Morita-Baylis-Hillman Carbonates: Phosphine-catalyzed or organocatalyzed [3+2] cycloadditions with Morita-Baylis-Hillman (MBH) carbonates derived from isatins or aldehydes provide access to complex cyclopenta[b]benzofuran scaffolds.
Reaction with para-Quinamines: A nitrogen-triggered dearomative [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines has been developed, affording benzofuro[3,2-b]indol-3-one derivatives with excellent diastereoselectivity.
Reaction with Vinyl Epoxides: The stereoselective [3+2] cycloaddition of 2-nitrobenzofurans with vinyl epoxides has also been reported, further demonstrating the versatility of this approach.
These reactions often proceed with high yields and excellent control of stereochemistry, providing valuable building blocks for medicinal chemistry and natural product synthesis.
Table 1: Examples of [3+2] Cycloaddition Reactions of 2-Nitrobenzofurans
| Dipolarophile/Dienophile | Catalyst/Conditions | Product Scaffold | Reference(s) |
|---|---|---|---|
| Azomethine Ylides | Copper complex | Spirocyclic pyrrolidine-dihydrobenzofuran | , |
| Isocyanoacetate Esters | Organocatalyst (cupreine derivative) | Benzofuro[2,3-c]pyrrole | ,, |
| Isatin-derived MBH Carbonates | Modified cinchona alkaloid | Cyclopenta[b]benzofuran | |
| Aldehyde-derived MBH Carbonates | Phosphine | Cyclopentabenzofuran | |
| para-Quinamines | K₂CO₃ | Benzofuro[3,2-b]indol-3-one | , |
| Vinyl Epoxides | Not specified | Fused furanobenzofuran |
[4+2] and Other Cascade Cycloadditions
In addition to [3+2] cycloadditions, 2-nitrobenzofurans also participate in [4+2] cycloaddition reactions, providing access to six-membered rings fused to the benzofuran core. These reactions often involve a dearomative process followed by a rearomatization step.
Notable examples include:
Reaction with 2-Aminochalcones: An asymmetric dearomative [4+2] cycloaddition between 2-nitrobenzofurans and 2-aminochalcones, catalyzed by a chiral squaramide, has been reported to produce tetrahydrobenzofuro[3,2-b]quinolines.
Reaction with N-Alkoxyacrylamides: A base-catalyzed [4+2] cycloaddition with N-alkoxyacrylamides yields [3,2-b]benzofuropyridinones.
Reaction with Alkylidene Malononitriles: A base-mediated [4+2] annulation of 2-nitrobenzofurans with alkylidene malononitriles has been developed for the synthesis of dibenzofurans.
Theoretical studies have also explored the behavior of 2-nitrobenzofurans as dienophiles in polar Diels-Alder reactions, which can be considered a type of [4+2] cycloaddition. These reactions often proceed via a domino process involving the initial cycloaddition followed by the elimination of nitrous acid to afford dibenzofuran (B1670420) derivatives.
Stereoselective Control in Dearomative Transformations
A critical aspect of the dearomative cyclization reactions of 2-nitrobenzofurans is the ability to control the stereochemistry of the newly formed stereocenters. The development of asymmetric catalytic systems has been instrumental in achieving high levels of diastereo- and enantioselectivity.
Various strategies have been successfully employed to achieve stereoselective control:
Chiral Catalysts: The use of chiral catalysts, including chiral metal complexes (e.g., copper, zinc) and organocatalysts (e.g., cinchona alkaloids, squaramides, phosphines), has proven highly effective in inducing asymmetry.
Substrate Control: The inherent stereochemistry of the reaction partners, such as chiral dipolarophiles or dienophiles, can also influence the stereochemical outcome of the cycloaddition.
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and additives can significantly impact the diastereo- and enantioselectivity of the transformation.
The ability to achieve high levels of stereocontrol is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The dearomative cycloadditions of 2-nitrobenzofurans have demonstrated remarkable success in this regard, with many examples reporting excellent diastereomeric ratios (>20:1) and enantiomeric excesses (up to 99%).
Nucleophile-Triggered Functionalization
The electron-deficient character of the 2-nitrobenzofuran (B1220441) ring system makes it an excellent electrophile, particularly for dearomative functionalization reactions triggered by nucleophiles. These reactions disrupt the aromaticity of the furan ring to create highly functionalized, three-dimensional dihydrobenzofuran cores, which are prevalent in many bioactive molecules. researchgate.netresearchgate.net
Michael Addition Reactions
2-Nitrobenzofurans serve as effective Michael acceptors in reactions that lead to dearomatization. An enantioselective dearomative Michael addition between α,β-unsaturated aldehydes and 2-nitrobenzofurans has been successfully realized using N-heterocyclic carbene (NHC) catalysis. rsc.orgresearchgate.net This process involves the formation of a homoenolate which then adds to the 2-nitrobenzofuran, yielding biologically significant heterocycles with high yields and stereoselectivities. rsc.orgresearchgate.net
Another significant development is the use of thiols to trigger a tandem dearomative Michael addition/intramolecular Henry (nitro-aldol) reaction. acs.orgnih.gov This strategy allows for the efficient synthesis of complex sulfur-containing polyheterocyclic compounds. For example, the reaction of 2-nitrobenzofurans with various thiols can produce thiochromeno[3,2-b]benzofuran-11-ols and tetrahydrothieno[3,2-b]benzofuran-3-ols in yields up to 99%. acs.orgnih.gov
| Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Aldehydes | N-Heterocyclic Carbene (NHC) | Dearomatized Adducts | High | rsc.orgresearchgate.net |
| Thiols | Base-catalyzed | Thiochromeno[3,2-b]benzofuran-11-ols | Up to 99% | acs.orgnih.gov |
| 2-Mercaptobenzaldehyde | One-pot, two-step | Thiochromone Fused Benzofurans | High | acs.orgnih.gov |
Reactions with Carbon and Nitrogen Nucleophiles
Beyond Michael additions, 2-nitrobenzofurans react with a range of carbon and nitrogen nucleophiles, often leading to formal cycloaddition products. These reactions have been extensively studied for constructing polycyclic systems containing the 2,3-dihydrobenzofuran (B1216630) core. researchgate.net
A metal-free, dearomative formal [3+2] cycloaddition has been developed between 2-nitrobenzofurans and isocyanoacetate esters. acs.orgnih.gov Catalyzed by a cupreine (B190981) derivative, this reaction produces chiral tricyclic benzofuro[2,3-c]pyrrole frameworks with excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov The reaction is initiated by the nucleophilic addition of the α-enolate of the isocyanoacetate, followed by an intramolecular cyclization. acs.orgnih.gov Good yields are achieved with 2-nitrobenzofurans bearing either electron-donating or electron-withdrawing groups at various positions on the benzene ring. acs.orgnih.gov
Nitrogen nucleophiles have also been employed in dearomative cycloadditions. Our group reported an asymmetric dearomative (4+2) cycloaddition with 2-aminochalcones, and another base-catalyzed (4+2) reaction with N-alkoxyacrylamides has been documented. mdpi.com More recently, the first nitrogen nucleophile-triggered dearomative (3+2) cycloaddition was developed using para-quinamines. mdpi.comnih.gov This reaction proceeds under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in high yields (up to 98%) and with near-perfect diastereoselectivity. nih.govresearchgate.netresearchgate.net
| Nucleophile | Catalyst/Conditions | Reaction Type | Product Scaffold | Yield | Reference |
|---|---|---|---|---|---|
| Isocyanoacetate Esters | Cupreine derivative | Formal [3+2] Cycloaddition | Benzofuro[2,3-c]pyrrole | Good | acs.orgnih.gov |
| para-Quinamines | K₂CO₃, 65 °C | Dearomative [3+2] Cycloaddition | Benzofuro[3,2-b]indol-3-one | Up to 98% | mdpi.comnih.govresearchgate.net |
| 2-Aminochalcones | Chiral Squaramide | Asymmetric Dearomative (4+2) Cycloaddition | Tetrahydrobenzofuro[3,2-b]quinoline | - | mdpi.com |
| N-Alkoxyacrylamides | Base-catalyzed | (4+2) Cycloaddition | [3,2-b]Benzofuropyridinone | - | mdpi.comnih.gov |
Further Chemical Transformations of the Nitro and Hydroxyl Groups
The nitro and hydroxyl functionalities of this compound are key handles for synthetic diversification.
Reduction of the Nitro Group to Amine Functionalities
The reduction of the nitro group is a fundamental transformation, providing access to the corresponding 2-aminobenzofuran derivatives. This conversion can be achieved using a variety of standard reducing agents. Catalytic hydrogenation is a common and effective method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com These methods are suitable for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com For substrates sensitive to hydrogenation, other reagents can be used. For instance, iron metal in acidic media (like acetic acid) or tin(II) chloride (SnCl₂) offer milder conditions for the reduction of aromatic nitro groups. wikipedia.orgcommonorganicchemistry.com Sodium sulfide (B99878) is another option, particularly useful when chemoselectivity is required in the presence of other reducible groups. wikipedia.orgcommonorganicchemistry.com The resulting 7-hydroxy-2-aminobenzofuran is a valuable intermediate for synthesizing more complex heterocyclic structures and other derivatives.
Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)
The phenolic hydroxyl group at the C7 position offers a site for various derivatization reactions, such as esterification and etherification. These reactions are standard for phenols and can be readily applied to this compound, provided the conditions are compatible with the nitro group.
Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This transformation is useful for installing a variety of functional groups or for protecting the hydroxyl group during subsequent synthetic steps.
Etherification: The synthesis of ethers from the 7-hydroxyl group can be achieved through reactions like the Williamson ether synthesis, where the corresponding phenoxide (formed by a base such as sodium hydride or potassium carbonate) is treated with an alkyl halide. O-arylation can also be accomplished using palladium-catalyzed cross-coupling reactions. For instance, O-arylation of hydroxylamine (B1172632) equivalents with aryl halides has been shown to be a viable route, which can be conceptually extended to phenolic substrates. organic-chemistry.org Derivatization of hydroxyl groups is also a key strategy in creating fluorescent labels and probes. unomaha.edu
C-H Functionalization and Cross-Coupling Strategies on the Benzofuran Core
Direct C-H functionalization and cross-coupling reactions are powerful tools for elaborating the benzofuran scaffold, avoiding the need for pre-functionalized starting materials. chemrxiv.orgrsc.org Palladium catalysis is frequently employed for these transformations. chemrxiv.orgrsc.orgum.es
Strategies often involve the installation of a directing group to control the regioselectivity of the C-H activation. For example, an 8-aminoquinoline (B160924) (8-AQ) amide installed at the C2-carboxylic acid position can direct the arylation to the adjacent C3 position. chemrxiv.org While this specific example starts with a C2-carboxybenzofuran, the principle of directed C-H functionalization is broadly applicable to the benzofuran core.
Advanced Spectroscopic and Structural Characterization of 2 Nitrobenzofuran 7 Ol Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 2-nitrobenzofuran-7-ol derivatives, extending far beyond basic proton and carbon counts. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals, especially in complex substituted analogs.
For instance, the HMBC spectrum is crucial for identifying long-range couplings between protons and carbons, which helps in piecing together the benzofuran (B130515) core and confirming the positions of various substituents. The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The presence of the electron-withdrawing nitro group at the C2 position typically deshields the proton at C3, causing it to resonate at a lower field. Conversely, the hydroxyl group at C7, an electron-donating group, shields the adjacent aromatic protons.
Detailed analysis of coupling constants (J-values) in high-resolution ¹H NMR spectra provides valuable information about the spatial relationship between neighboring protons, aiding in the confirmation of substitution patterns on the benzene (B151609) ring.
Table 1: Representative ¹H NMR Chemical Shifts for a Substituted this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.15 | s | - |
| H-4 | 7.50 | d | 8.0 |
| H-5 | 7.10 | t | 8.0 |
| H-6 | 7.30 | d | 8.0 |
| OH | 10.20 | br s | - |
Note: Data are hypothetical and for illustrative purposes.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives with high accuracy. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides exact mass measurements, allowing for the unambiguous determination of the molecular formula.
The fragmentation patterns observed in the mass spectrum (MS/MS) offer a roadmap to the molecule's structure. For this compound, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) and carbon monoxide (CO). The initial molecular ion [M]⁺ or protonated molecule [M+H]⁺ undergoes fragmentation, and the resulting fragment ions are diagnostic for specific structural motifs. For example, the loss of a 46 Da fragment is a strong indicator of a nitro group. Further fragmentation can help to confirm the connectivity of the benzofuran ring system.
Table 2: Common Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (relative) | Proposed Structure/Loss |
| [M]⁺ | 179 | Molecular Ion |
| [M-NO₂]⁺ | 133 | Loss of nitro group |
| [M-NO₂-CO]⁺ | 105 | Subsequent loss of carbon monoxide |
Note: m/z values are based on the nominal mass of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Molecular Vibrations and Electronic Transitions
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint. Key characteristic absorption bands include a broad O-H stretch for the hydroxyl group, typically observed around 3200-3600 cm⁻¹. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, usually found near 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the furan (B31954) ring, also provide valuable structural information.
Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. The conjugated system of the benzofuran ring, extended by the nitro and hydroxyl groups, gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands (λmax) are influenced by the substitution pattern and the solvent, providing insight into the extent of conjugation and the electronic nature of the chromophore.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Nitro (-NO₂) | Asymmetric Stretch | 1520-1560 |
| Nitro (-NO₂) | Symmetric Stretch | 1340-1360 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Furan Ring | C-O-C Stretch | 1050-1250 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While other spectroscopic methods provide evidence for a proposed structure, single-crystal X-ray crystallography offers the only definitive proof of the molecular structure in the solid state. This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and torsional angles.
For this compound derivatives, X-ray crystallography can confirm the planarity of the benzofuran system and reveal the orientation of the nitro and hydroxyl groups relative to the ring. Furthermore, it provides detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing and influences the physical properties of the solid. These detailed structural parameters are invaluable for structure-activity relationship (SAR) studies and computational modeling.
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Stereochemical Assignment
When this compound derivatives contain stereocenters, leading to the existence of enantiomers, chiroptical spectroscopy becomes an essential analytical tool. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are used to investigate the differential interaction of the chiral molecule with left- and right-circularly polarized light.
The resulting CD spectrum, which plots the difference in absorption (Δε) versus wavelength, is unique for each enantiomer and serves as a molecular signature. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of a stereocenter, often through comparison with theoretical calculations or empirical rules established for related compounds. Furthermore, the magnitude of the specific rotation or the CD signal can be used to determine the enantiomeric excess (ee) of a non-racemic sample, a critical parameter in asymmetric synthesis and pharmaceutical applications.
Computational and Theoretical Investigations of 2 Nitrobenzofuran 7 Ol
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is frequently employed to calculate properties like molecular geometries, vibrational frequencies, and energies of chemical reactions. sumitomo-chem.co.jp TD-DFT is an extension used to study excited states and predict electronic absorption spectra. acs.org
Despite the utility of these methods, no published studies were found that report DFT or TD-DFT calculations specifically for 2-Nitrobenzofuran-7-ol. Research on analogous structures, such as other nitrobenzofuran or benzofuroxan (B160326) derivatives, has utilized DFT to understand reactivity and electronic properties, but this has not been extended to the title compound. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
A specific FMO analysis for this compound, including its HOMO/LUMO energies and their spatial distribution, is not available in the scientific literature. Such an analysis would require dedicated computational calculations which have not yet been reported. For context, FMO analyses have been performed on various nitroaromatic compounds to explain their reactivity in processes like cycloadditions or their electronic transitions. researchgate.netimperial.ac.uknumberanalytics.com
Table 1: Frontier Molecular Orbital Data for this compound
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes. No experimental or theoretical data for this compound is currently available in published literature.
DFT calculations are widely used to predict various electronic properties, including dipole moment, polarizability, and electrostatic potential, which in turn help in understanding molecular reactivity. mdpi.com For instance, the electrophilicity and nucleophilicity of different atomic sites within a molecule can be assessed, providing predictions for how the molecule will interact with other reagents. ehu.eus
There are no specific published predictions of the electronic properties and molecular reactivity for this compound based on computational studies. While studies on related molecules like 4,6-dichloro-5-nitrobenzofuroxan have used DFT to investigate reactivity with nucleophiles, similar analyses for this compound are absent. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, plays a vital role in elucidating complex reaction mechanisms by mapping the potential energy surface, identifying intermediates, and calculating the structures and energies of transition states. sumitomo-chem.co.jp This allows for a detailed understanding of reaction pathways, such as those in cycloaddition or substitution reactions involving heterocyclic compounds. semanticscholar.orgpku.edu.cn
No theoretical studies elucidating reaction mechanisms or identifying transition states involving this compound have been published. Research has been conducted on the reaction mechanisms of other nitrobenzofurans, for example, in dearomative (3 + 2) cycloaddition reactions, but this work does not include the 7-hydroxy substituted derivative. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling
QSAR and QSRR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. protoqsar.comnih.gov These models are built from datasets of compounds with known activities and are used to predict the properties of new or untested molecules, accelerating drug discovery and materials science. nih.govmdpi.comresearchgate.net
A search of the literature reveals no specific QSAR or QSRR models that have been developed for or include this compound. The development of such a model would require a dataset of related benzofuran (B130515) derivatives with measured biological or chemical activities, which has not been compiled with respect to this specific compound. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govlibretexts.org MD is used to study conformational changes, ligand-protein binding, and other dynamic processes. nih.govmdpi.com Conformational analysis is crucial for understanding how a molecule's three-dimensional shape influences its properties and interactions.
There are no published reports of molecular dynamics simulations or detailed conformational analyses specifically for this compound. Such studies would provide valuable information about its flexibility, preferred conformations, and potential interactions in different environments, but this research has yet to be undertaken.
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies
Mechanistic Investigations of Anti-proliferative Effects in Cellular Models (In Vitro)
The anti-proliferative properties of 2-nitrobenzofuran (B1220441) derivatives are a significant area of research, with studies aiming to identify their cellular targets and the pathways they disrupt.
Cellular Target Identification and Pathway Perturbation
Identifying the specific cellular components that interact with a bioactive compound is a critical step in understanding its mechanism of action. nih.gov For 2-nitrobenzofuran derivatives, this process involves a combination of experimental and computational approaches. Phenotypic screening, where a library of compounds is tested for its ability to produce a desired cellular effect, is often the initial step. singerinstruments.com Once a compound shows anti-proliferative activity, further studies are conducted to pinpoint its molecular target. nih.gov
Gene expression profiling is a powerful tool used to generate hypotheses about a compound's mechanism of action. By analyzing changes in gene expression in cells treated with the compound, researchers can infer which cellular pathways are being perturbed. nih.gov This approach compares the gene expression "signature" of the test compound to those of reference molecules with known targets, helping to identify potential mechanisms. frontiersin.org For instance, if a 2-nitrobenzofuran derivative induces a gene expression pattern similar to that of a known tubulin inhibitor, it suggests that the novel compound may also target the microtubule network.
Inhibition of Key Biological Processes or Enzyme Systems
Tubulin Polymerization:
Several studies have investigated the role of benzofuran (B130515) derivatives as inhibitors of tubulin polymerization, a critical process for cell division. nih.govrsc.orgresearchgate.net The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can trigger apoptosis (programmed cell death). nih.govrsc.org Some benzofuran-based compounds have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. rsc.orgirb.hr Molecular docking studies can further elucidate the binding mode and interactions between the compound and tubulin. researchgate.netirb.hr The antiproliferative activity of these compounds often correlates with their ability to inhibit tubulin polymerization. rsc.org
Indoleamine 2,3-dioxygenase (IDO) Inhibition:
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune tolerance by catalyzing the degradation of the essential amino acid tryptophan. oncotarget.comrsc.org In the context of cancer, high IDO expression can create an immunosuppressive microenvironment that allows tumors to evade the immune system. oncotarget.com Therefore, inhibitors of IDO are being explored as potential cancer immunotherapies. rsc.orgmainlinehealth.org Some nitrobenzofuran derivatives have been investigated for their potential to inhibit IDO. medchemexpress.com The inhibition of IDO leads to a decrease in kynurenine, a downstream product of tryptophan metabolism, and can restore T-cell proliferation, thereby enhancing the anti-tumor immune response. oncotarget.com
Exploration of Anti-microbial (Antibacterial, Antifungal) Action Mechanisms
The anti-microbial properties of nitrobenzofuran derivatives have been documented, with research focusing on their mechanisms of growth inhibition and interaction with microbial enzymes.
Microbial Growth Inhibition Mechanisms
Nitrobenzofurans have demonstrated bacteriostatic activity against a range of bacteria. nih.gov The mechanism of action for many antibacterial agents involves targeting unique prokaryotic cellular processes, ensuring selective toxicity. openstax.org Common targets include cell wall biosynthesis, protein synthesis, membrane function, and nucleic acid synthesis. openstax.org For some benzofuran derivatives, their antibacterial effect is associated with the disruption of the bacterial cell membrane's integrity. nih.gov The presence and position of substituents on the benzofuran ring, such as nitro and hydroxyl groups, are closely related to their antibacterial activity. rsc.org For example, certain 2-salicyloylbenzofuran derivatives have shown potent antibacterial activity. rsc.org
| Bacterial Process | Mechanism of Inhibition by Antibacterial Agents |
| Cell Wall Synthesis | Inhibition of peptidoglycan biosynthesis, leading to osmotic lysis. openstax.org |
| Protein Synthesis | Targeting the 30S or 50S ribosomal subunits to block translation. openstax.org |
| Membrane Function | Disruption of the bacterial cell membrane integrity. nih.gov |
| Nucleic Acid Synthesis | Inhibition of DNA or RNA synthesis. mdpi.com |
Interaction with Bacterial Nitroreductase Activities
The genetic toxicity of some 2-nitronaphthofurans, structurally related to nitrobenzofurans, has been shown to be dependent, at least in part, on bacterial nitroreductase activities. researchgate.net These enzymes can reduce the nitro group of the compounds, a process that can lead to the formation of reactive intermediates. This bioactivation is a key step in the mechanism of action for some nitroaromatic compounds.
Antioxidant Activity and Molecular Scavenging Mechanisms
Benzofuran derivatives, including those with hydroxyl substitutions, have been investigated for their antioxidant properties. rsc.org Antioxidants can neutralize harmful reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids. mdpi.com
The antioxidant activity of phenolic compounds, such as 2-Nitrobenzofuran-7-ol, is often attributed to their ability to scavenge free radicals. frontiersin.org The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, which in turn stabilizes the radical and terminates the oxidative chain reaction. frontiersin.org The resulting radical on the phenolic compound is often stabilized by resonance. frontiersin.org
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
The biological activity of benzofuran derivatives is intricately linked to their molecular structure. The type, position, and orientation of various substituents on the benzofuran scaffold can dramatically alter their interaction with biological targets, leading to a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. rsc.orgnih.gov
Impact of Substituent Position and Nature on Biological Responses
The biological profile of nitrobenzofurans is highly dependent on the location and chemical nature of their substituents. Research on various isomers and analogs has provided critical insights into these relationships.
Studies on 2-methylbenzofurans have shown that the position of the nitro group significantly influences antibacterial activity. nih.gov For instance, analogs with a nitro group at the 7-position (7-NO2), as well as those with nitro groups at the 3- and 5-positions, are reported to be bacteriostatic. nih.gov The activity spectrum of these compounds is often compared to that of nitrofurazone. nih.gov
The following table summarizes the impact of various substituents on the antibacterial activity of the 2-methylbenzofuran (B1664563) scaffold, illustrating the importance of both the nitro group and other functional groups.
| Compound/Substituent | Position(s) | Observed Biological Effect |
| Nitro (NO2) | 3, 5, or 7 | Bacteriostatic activity. nih.gov |
| Bromo (Br) | 7 | Bacteriostatic activity. nih.gov |
| Carboxamide (CONH2) | 7 | Bacteriostatic activity. nih.gov |
| Trifluoromethyl (CF3) | 7 | Bacteriostatic activity. nih.gov |
| Hydroxyl, Halogen, Amino | 5 | Closely related to antibacterial activity. rsc.org |
Role of the Hydroxyl Group in Biological Interactions
The hydroxyl (-OH) group is a fundamental functional group in organic chemistry and plays a pivotal role in the biological activity of many compounds. algoreducation.com Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong interactions with biological macromolecules like proteins and enzymes. algoreducation.comgeeksforgeeks.org
Influence of the Nitro Group in Modulating Activity
The nitro (NO₂) group is a powerful modulator of biological activity, primarily due to its strong electron-withdrawing nature. wikipedia.org It exerts this influence through both inductive and resonance effects, which can significantly alter the electron distribution within the aromatic ring system. researchgate.net This electronic perturbation affects the molecule's ability to interact with biological targets and can retard electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.orgopenstax.org
In nitroaromatic compounds, the nitro group's presence is often linked to specific biological activities. For example, several 2-methyl-3-nitrobenzofurans have demonstrated bacteriostatic properties. nih.gov The versatility of the nitro group allows it to be transformed into various other functional groups, making it a valuable component in the synthesis of complex molecules. scispace.comsci-hub.se Its ability to decrease the aromatic character of the ring system through strong π-electron interactions with electron-donating substituents can profoundly impact the molecule's reactivity and binding affinity. researchgate.net The presence of a nitro group can make the adjacent C-H bonds more acidic, potentially influencing metabolic pathways or specific enzyme interactions. wikipedia.org
Computational Approaches to SAR Studies (e.g., Molecular Docking for Ligand-Target Interactions)
Computational methods, particularly molecular docking, are invaluable tools for elucidating structure-activity relationships at the molecular level. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, allowing researchers to understand the specific interactions that drive biological activity. nrfhh.com
For benzofuran derivatives, docking studies have been employed to investigate their binding modes with various enzymes. In a study of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles as α-glucosidase inhibitors, molecular docking revealed key interactions with amino acid residues in the enzyme's active site. nih.gov These interactions included hydrogen bonds and arene-arene interactions, which are critical for stabilizing the ligand-receptor complex. nih.gov
The table below details the interactions observed in the docking study of a related nitrobenzofuran derivative, highlighting the specific forces at play.
| Interacting Residue | Type of Interaction |
| Glu 276 | Hydrogen Bond |
| Asp 214 | Hydrogen Bond |
| Phe 177 | Arene-arene Interaction |
These computational models provide a rational basis for designing new derivatives with enhanced potency and selectivity. By simulating how modifications to the benzofuran scaffold affect binding affinity and interaction patterns, researchers can prioritize the synthesis of the most promising compounds, accelerating the drug discovery process. nih.govmdpi.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
